molecular formula C13H17BrN2O3 B2900916 N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide CAS No. 309262-79-1

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide

Numéro de catalogue B2900916
Numéro CAS: 309262-79-1
Poids moléculaire: 329.194
Clé InChI: SMSIBGUMZYVTHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide” is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .


Synthesis Analysis

The synthesis of “this compound” involves the use of BOC protection. This compound serves as an ideal substrate for Suzuki coupling reactions, affording biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H14BrNO2 . The InChI key for this compound is VLGPDTPSKUUHKR-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” is involved in Suzuki coupling reactions due to the presence of BOC protection . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 272.14 . The compound is solid in physical form .

Applications De Recherche Scientifique

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide has been extensively studied in scientific research. It has been used to study the role of Akt1 in cell survival and growth pathways, as well as its potential therapeutic applications in various diseases. In particular, this compound has been studied for its potential to inhibit Akt1 activity in cancer cells, with promising results. This compound has also been used to study the role of Akt1 in diabetes, Alzheimer’s disease, and other diseases.

Mécanisme D'action

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide works by inhibiting the activity of Akt1. Akt1 is a serine-threonine kinase, which is involved in a variety of cell survival and growth pathways. When this compound binds to Akt1, it prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound inhibits the activity of Akt1, which can lead to a variety of physiological effects. In particular, Akt1 inhibition can lead to decreased cell survival and growth, as well as increased apoptosis in cancer cells. In addition, Akt1 inhibition can also lead to decreased insulin sensitivity, which can be beneficial in the treatment of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide in laboratory experiments is that it is a small molecule inhibitor of Akt1, which allows for more precise control of Akt1 activity. Additionally, this compound is relatively non-toxic and has been shown to be effective in inhibiting Akt1 in cell culture experiments. However, this compound is not as specific as some other Akt1 inhibitors, which may limit its utility in certain experiments.

Orientations Futures

The potential therapeutic applications of N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide are still being explored. In particular, further research is needed to determine the efficacy of this compound in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Other future directions for this compound research include exploring the potential of this compound as an adjuvant therapy, as well as its potential use in combination with other drugs. Finally, further research is needed to identify more specific and effective Akt1 inhibitors.

Méthodes De Synthèse

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide is synthesized through a two-step process. The first step involves the condensation of 4-bromophenylglycinamide with tert-butyl bromoacetate to form an intermediate product. This intermediate product is then treated with sodium hydride to yield the final product, this compound.

Safety and Hazards

The compound is classified under hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name

tert-butyl N-[2-(4-bromoanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIBGUMZYVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.